(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
Brand Name: Vulcanchem
CAS No.: 111293-23-3
VCID: VC0038100
InChI: InChI=1S/C14H20O8/c1-5-19-13(17)9(3)21-11(15)7-8-12(16)22-10(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3/b8-7+/t9-,10-/m0/s1
SMILES: CCOC(=O)C(C)OC(=O)C=CC(=O)OC(C)C(=O)OCC
Molecular Formula: C14H20O8
Molecular Weight: 316.3

(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate

CAS No.: 111293-23-3

Cat. No.: VC0038100

Molecular Formula: C14H20O8

Molecular Weight: 316.3

* For research use only. Not for human or veterinary use.

(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate - 111293-23-3

Specification

CAS No. 111293-23-3
Molecular Formula C14H20O8
Molecular Weight 316.3
IUPAC Name bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate
Standard InChI InChI=1S/C14H20O8/c1-5-19-13(17)9(3)21-11(15)7-8-12(16)22-10(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3/b8-7+/t9-,10-/m0/s1
SMILES CCOC(=O)C(C)OC(=O)C=CC(=O)OC(C)C(=O)OCC

Introduction

Chemical Structure and Identification

Molecular Composition and Identifiers

(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate is characterized by the molecular formula C₁₄H₂₀O₈ and has a molecular weight of 316.30 g/mol . The compound's structure features a fumarate backbone, which is a derivative of fumaric acid, with two ethoxycarbonyl groups attached to chiral carbon centers . This arrangement contributes significantly to its stereochemical properties, particularly its optical activity indicated by the (-) prefix.

The compound is identified by several nomenclature systems including IUPAC naming conventions. The InChI (International Chemical Identifier) for this compound is InChI=1S/C14H20O8/c1-5-19-13(17)9(3)21-11(15)7-8-12(16)22-10(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3/b8-7+/t9-,10-/m0/s1 . Its InChIKey, a condensed digital representation used for database searching, is PVSLHMRMQFZKMW-GOPXOUGQSA-N .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs:

SynonymReference
bis[(1S)-2-ethoxy-1-methyl-2-oxoethyl] (2E)-but-2-enedioate
bis((S)-1-(ethoxycarbonyl)ethyl) fumarate
(E)-Bis((S)-1-ethoxy-1-oxopropan-2-yl) fumarate
bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate
(-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate

These various naming conventions reflect the compound's structural characteristics and stereochemical properties, with each emphasizing different aspects of its molecular configuration .

Physical and Chemical Properties

Physical Characteristics

The physical properties of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate are crucial for understanding its behavior in various applications and synthesis protocols. The compound presents as a colorless to yellow liquid at standard conditions . Its physical state and appearance make it conducive to certain applications in organic synthesis and pharmaceutical formulations.

Key physical parameters include:

PropertyValueReference
Physical StateLiquid
ColorColorless to yellow
Density1.139 g/cm³
Boiling Point151°C
Water Hazard Class (WGK)1 (low hazard to water)

Chemical Reactivity and Structural Features

The chemical structure of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate contains several functional groups that contribute to its reactivity profile. The presence of the fumarate backbone, which includes a trans-configured double bond (indicated by the (E)- or (2E)- prefix in some naming conventions), provides a site for potential addition reactions . This trans-configuration is specifically denoted in the InChI identifier by the "/b8-7+/" segment .

The compound contains four ester groups - two from the fumarate core and two from the ethoxycarbonyl substituents. These ester functionalities make the compound susceptible to hydrolysis under both acidic and basic conditions . The ethoxycarbonyl groups enhance its solubility in organic solvents and may influence its reactivity and interaction with biological systems .

The stereochemical configuration at the chiral carbon atoms (indicated by (S)- designations) contributes to the compound's ability to interact specifically with chiral biological receptors or catalysts . This stereoselectivity is particularly important for potential pharmaceutical applications where molecular recognition plays a crucial role.

Synthesis and Production

SupplierProduct InformationPurityPriceReference
CymitQuimicaRef: 3D-FE30174Min. 95 Area-%2,456.00 €
Carl ROTHArt. No. 28N7.1≥95% (HPLC)2,922.95 € (2g)

The relatively high price point and limited packaging sizes (typically 2g) indicate that this compound is primarily marketed for specialized research applications rather than industrial-scale processes .

Applications and Research Significance

Research and Synthetic Applications

In organic synthesis, compounds like (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate can serve as chiral building blocks or intermediates in the synthesis of more complex molecules. The presence of multiple functional groups provides various sites for selective transformations.

The trans-configured double bond in the fumarate moiety can participate in various reactions including:

  • Diels-Alder cycloadditions

  • Michael additions

  • Hydrogenation reactions

  • Cross-coupling reactions

Additionally, the compound's stereochemical purity makes it potentially valuable in asymmetric synthesis applications where transferring chirality from a reagent to a product is desired.

Analytical Characteristics

Spectroscopic Properties

The compound can be characterized using various spectroscopic methods. According to commercial specifications, ¹H-NMR spectroscopy is used to confirm the structure of the compound, with the spectrum corresponding to the assigned structure . The PubChem database indicates that spectral data for this compound is available through SpectraBase, suggesting that infrared, mass spectral, and potentially other spectroscopic data have been recorded .

The E-configuration of the double bond in the fumarate backbone can be confirmed by the coupling constant in the ¹H-NMR spectrum, typically showing a value around 15-16 Hz for trans olefinic protons. The chiral centers would show characteristic signals for the methyl and methine protons.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) appears to be the preferred method for purity determination of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate, as indicated by the purity specifications from commercial suppliers . The compound's UV-absorbing chromophores (primarily the α,β-unsaturated carbonyl system of the fumarate moiety) facilitate detection in HPLC analysis.

Comparison with Related Compounds

Structural Analogs

While the search results don't provide direct comparisons with structural analogs, it's worth noting that this compound belongs to the broader class of fumarate esters. Related compounds include:

  • Dimethyl fumarate - a simpler fumarate ester used in the treatment of multiple sclerosis

  • Diethyl fumarate - another fumarate diester with various applications

  • Monoethyl fumarate - containing only one ester group

The distinguishing feature of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate compared to these simpler analogs is the presence of chiral centers in the ester groups, which adds stereochemical complexity and potentially more specific biological interactions.

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